4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzofuran, characterized by the presence of a tetrahydrofuran ring fused to a benzene ring, with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and glyoxylic acid in the presence of a catalyst to form the desired product. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid.
Reduction: 4,5,6,7-Tetrahydrobenzofuran-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological activity.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde can be compared with other benzofuran derivatives such as:
Benzofuran-2-carbaldehyde: Lacks the tetrahydrofuran ring, resulting in different chemical and biological properties.
4,5,6,7-Tetrahydrobenzofuran-3-carbaldehyde: The position of the aldehyde group is different, which can affect its reactivity and applications.
2,3-Dihydrobenzofuran: Similar structure but lacks the aldehyde functional group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the properties of both benzofuran and tetrahydrofuran rings, making it a versatile compound for various applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYRDEJIKZNOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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